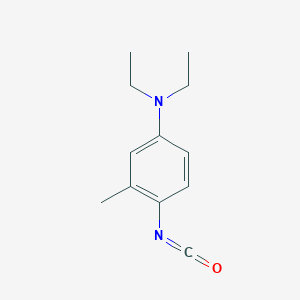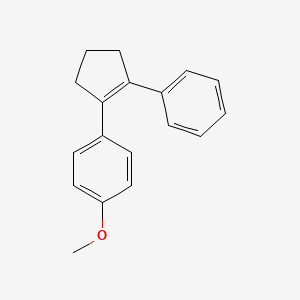![molecular formula C18H14ClN3O B14351953 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline CAS No. 98260-33-4](/img/no-structure.png)
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is a synthetic organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a quinazoline core substituted with a chloro group and an indole moiety, making it a unique structure with potential biological significance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Indole Moiety: The indole moiety can be attached through an etherification reaction. This involves the reaction of the quinazoline derivative with 2-(1H-indol-3-yl)ethanol in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Various substituted quinazoline derivatives depending on the nucleophile used.
Oxidation Products: Indole-2,3-dione derivatives.
Reduction Products: Indoline derivatives.
Coupling Products: Biaryl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies for targeting specific cancer cell lines and pathogens.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]pyrimidine: Similar structure but with a pyrimidine core instead of quinazoline.
4-[2-(1H-indol-3-yl)ethoxy]quinazoline: Lacks the chloro group.
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]benzoxazole: Contains a benzoxazole core instead of quinazoline.
Uniqueness
2-Chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline is unique due to the combination of the quinazoline core, chloro substitution, and indole moiety. This unique structure imparts specific biological activities and chemical reactivity that may not be observed in similar compounds. Its potential as a multi-target inhibitor and its diverse applications in various fields make it a compound of significant interest in scientific research.
特性
| 98260-33-4 | |
分子式 |
C18H14ClN3O |
分子量 |
323.8 g/mol |
IUPAC名 |
2-chloro-4-[2-(1H-indol-3-yl)ethoxy]quinazoline |
InChI |
InChI=1S/C18H14ClN3O/c19-18-21-16-8-4-2-6-14(16)17(22-18)23-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2 |
InChIキー |
QZXIMBIQVHGWMK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CCOC3=NC(=NC4=CC=CC=C43)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)

